molecular formula C13H18N2O3S B12891417 4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide CAS No. 36090-33-2

4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B12891417
CAS No.: 36090-33-2
M. Wt: 282.36 g/mol
InChI Key: QUQSRPRFAMRTSM-UHFFFAOYSA-N
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Description

4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide is a compound that features a pyrrolidine ring, a benzenesulfonamide group, and specific ethyl and methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves the construction of the pyrrolidine ring followed by the introduction of the benzenesulfonamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of n-butyl (3R)-4-carbamoylmethylamino-3-phenylbutyrate in the presence of potassium phosphate monohydrate and tetrabutylammonium bromide in toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzenesulfonamide group can bind to proteins or enzymes, affecting their function. The compound may inhibit or activate certain pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Shares the pyrrolidine ring structure but lacks the benzenesulfonamide group.

    Pyrrolidine-2,5-diones: Contains additional carbonyl groups, leading to different reactivity and biological activity.

    Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in different chemical contexts.

Uniqueness

4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide is unique due to its specific substitutions and the presence of both the pyrrolidine ring and benzenesulfonamide group. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

36090-33-2

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

4-(4-ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C13H18N2O3S/c1-3-13(2)8-12(16)15(9-13)10-4-6-11(7-5-10)19(14,17)18/h4-7H,3,8-9H2,1-2H3,(H2,14,17,18)

InChI Key

QUQSRPRFAMRTSM-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N)C

Origin of Product

United States

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